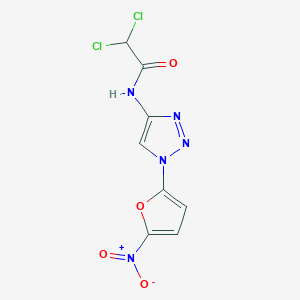
2,2-Dichloro-N-(1-(5-nitrofuran-2-yl)-1H-1,2,3-triazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-N-(1-(5-nitrofuran-2-yl)-1H-1,2,3-triazol-4-yl)acetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dichloroacetamide group attached to a triazole ring, which is further connected to a nitrofuran moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N-(1-(5-nitrofuran-2-yl)-1H-1,2,3-triazol-4-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkynes or azides under controlled conditions.
Attachment of the Nitrofuran Moiety: The nitrofuran group can be introduced through a nucleophilic substitution reaction using a nitrofuran derivative and a suitable leaving group.
Introduction of the Dichloroacetamide Group: The final step involves the reaction of the intermediate compound with dichloroacetyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-N-(1-(5-nitrofuran-2-yl)-1H-1,2,3-triazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The dichloroacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-N-(1-(5-nitrofuran-2-yl)-1H-1,2,3-triazol-4-yl)acetamide involves its interaction with specific molecular targets. The nitrofuran moiety can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress in microbial cells. The triazole ring can interact with enzymes or receptors, modulating their activity. The dichloroacetamide group can enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dichloro-N-(1-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl)acetamide: Similar structure but with a different triazole ring position.
Nitrofurantoin: A well-known nitrofuran antibiotic with similar antimicrobial properties.
Metronidazole: Another nitro-containing compound with antimicrobial activity.
Uniqueness
2,2-Dichloro-N-(1-(5-nitrofuran-2-yl)-1H-1,2,3-triazol-4-yl)acetamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. Its ability to generate ROS and interact with specific molecular targets makes it a promising candidate for various applications.
Propiedades
Fórmula molecular |
C8H5Cl2N5O4 |
|---|---|
Peso molecular |
306.06 g/mol |
Nombre IUPAC |
2,2-dichloro-N-[1-(5-nitrofuran-2-yl)triazol-4-yl]acetamide |
InChI |
InChI=1S/C8H5Cl2N5O4/c9-7(10)8(16)11-4-3-14(13-12-4)5-1-2-6(19-5)15(17)18/h1-3,7H,(H,11,16) |
Clave InChI |
DWJKFVMNTFHRSR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)[N+](=O)[O-])N2C=C(N=N2)NC(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(Diethylamino)-2-phenyl[1]benzopyrano[2,3-c]pyrazol-3(2H)-one](/img/structure/B12919630.png)
![5-Amino-3-butyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12919632.png)



![Butane, 1-ethoxy-4-[(2-methyl-1-propenyl)thio]-](/img/structure/B12919651.png)
![Benzamide, 2-chloro-5-nitro-N-[4-(2-quinoxalinyloxy)phenyl]-](/img/structure/B12919665.png)

![1-{[6-(Hydroxymethyl)-2H-1,3-benzodioxol-5-yl]methyl}pyrrolidin-3-one](/img/structure/B12919671.png)




